molecular formula C10H8ClN3O B3048160 2-(4-Chloroanilino)pyrimidine-4-ol CAS No. 158661-61-1

2-(4-Chloroanilino)pyrimidine-4-ol

Cat. No. B3048160
CAS RN: 158661-61-1
M. Wt: 221.64 g/mol
InChI Key: MEUBCTJJRTXLLI-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. For instance, 2-chloro-4,6-dimethylpyrimidine can be obtained from aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The substituents on the ring can significantly impact the course and efficiency of reactions .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, they can participate in aromatic nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Pyrimidines are known for their wide range of physical and chemical properties, which can be influenced by the specific substituents on the pyrimidine ring .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds can vary depending on their specific structure and target. Some pyrimidines have been found to exhibit anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with pyrimidines can vary depending on the specific compound. For instance, some pyrimidines are considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

There is ongoing research into the development of new pyrimidine derivatives for various applications, including as potential multi-targeted kinase inhibitors . The development of new synthetic methods and the exploration of different substituents on the pyrimidine ring are areas of active research .

properties

IUPAC Name

2-(4-chloroanilino)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)13-10-12-6-5-9(15)14-10/h1-6H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUBCTJJRTXLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281968
Record name MLS000738016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158661-61-1
Record name MLS000738016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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